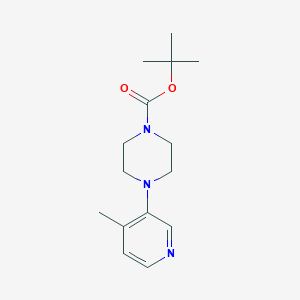

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate (CAS: 1279032-29-9) is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methylpyridin-3-yl substituent. With a molecular weight of 277.37 g/mol and a purity of 97%, it serves as a key intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules . The Boc group enhances solubility and stability during synthetic processes, while the 4-methylpyridin-3-yl moiety contributes to electronic and steric properties, influencing binding interactions in target proteins.

Properties

IUPAC Name |

tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-12-5-6-16-11-13(12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVJOHYUWQIZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-methyl-3-pyridine . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate is recognized as an important intermediate in the synthesis of several anticancer agents. Notably, it plays a crucial role in the development of palbociclib, a drug approved for the treatment of hormone receptor-positive breast cancer. The compound is involved in the synthesis pathway that leads to the production of palbociclib, which acts as a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, thereby inhibiting cancer cell proliferation .

1.2 Inhibition of Kinase Activity

The compound has been studied for its ability to inhibit specific kinase activities associated with various cancers. For instance, it has shown promising results as an inhibitor of mutant forms of protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA), which are implicated in gastrointestinal stromal tumors and systemic mastocytosis . The structure-activity relationship studies indicate that modifications to the piperazine moiety can enhance potency and selectivity against these targets.

Synthetic Methodologies

2.1 Photocatalytic Synthesis

Recent advancements in synthetic methodologies highlight the use of photocatalysis for the efficient preparation of this compound. A notable method involves using acridine salt as a photocatalyst combined with light irradiation to facilitate the reaction between 2-aminopyridine and piperazine derivatives . This method not only shortens the synthesis pathway but also improves yield while minimizing byproduct formation.

| Synthesis Method | Key Features |

|---|---|

| Photocatalytic Synthesis | - One-step process - High yield (up to 95%) - Environmentally friendly |

| Traditional Synthesis | - Multi-step process - Higher costs - More byproducts |

3.1 Antimycobacterial Properties

Beyond its applications in oncology, this compound has been investigated for its antimycobacterial activity against Mycobacterium tuberculosis. Structure-activity relationship studies indicate that certain derivatives exhibit significant inhibition against this pathogen, suggesting potential for development as anti-tuberculosis agents .

3.2 Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that modifications to the compound can lead to improved absorption and distribution profiles, enhancing its therapeutic efficacy . These studies are crucial for understanding how variations in chemical structure can impact biological activity and drug disposition.

Case Studies

4.1 Synthesis and Characterization of Palbociclib

In a study focusing on the synthesis of palbociclib, this compound was synthesized using a novel approach involving SNAr reactions with piperazine derivatives . The resulting compound demonstrated high potency against CDK4/6 and was pivotal in advancing research towards effective breast cancer therapies.

4.2 Development of Antimycobacterial Agents

Research conducted on piperazine derivatives, including this compound, revealed promising results against M. tuberculosis. The study highlighted how structural modifications could lead to compounds with enhanced inhibitory effects against this pathogen .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety in the compound is known to interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate can be compared to analogous piperazine derivatives, as outlined below:

Structural Modifications and Properties

Stability and Reactivity

- Acid Sensitivity: Unlike derivatives with fluorophenyl-oxazolidinone groups (e.g., compounds in ), which degrade in simulated gastric fluid, the 4-methylpyridin-3-yl group in the target compound confers greater stability under physiological conditions .

- Synthetic Versatility: The Boc group facilitates deprotection under mild acidic conditions, enabling downstream functionalization. This contrasts with derivatives like tert-butyl 4-(1-cyclopropylquinolin-7-yl)piperazine-1-carboxylate (), which require multi-step deprotection .

Biological Activity

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate, with the CAS number 1279032-29-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- IUPAC Name : this compound

The structure consists of a piperazine ring substituted with a tert-butyl group and a pyridine moiety, which may contribute to its biological activity.

Research indicates that compounds like this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in modulating mood and behavior.

Antidepressant Effects

Recent studies have suggested that derivatives of piperazine exhibit antidepressant-like effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms . The specific role of this compound in this context remains an area for further investigation.

Antitumor Activity

Another area of interest is the compound's potential antitumor activity. Research has shown that certain piperazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies are necessary to elucidate the specific pathways influenced by this compound.

Case Studies and Experimental Findings

| Study | Findings |

|---|---|

| Study on Antidepressant Activity | Demonstrated that piperazine derivatives increase serotonin levels, suggesting potential antidepressant effects. |

| Antitumor Activity Research | Found that piperazine compounds can inhibit tumor cell proliferation through apoptosis. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological data indicate that compounds similar to this compound exhibit low toxicity profiles in animal models . However, comprehensive toxicological evaluations are necessary to ensure safety for human applications.

Q & A

Q. What are the established synthetic protocols for Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate, and what reaction conditions optimize yield?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. Key methods include:

- Suzuki-Miyaura coupling : Using tert-butyl piperazine-1-carboxylate derivatives and pyridinyl boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in solvents like 1,4-dioxane or toluene/ethanol mixtures. Yields range from 45% to 91% depending on substituents and reaction time .

- Buchwald-Hartwig amination : For introducing piperazine moieties to aromatic systems, using Pd catalysts and microwave irradiation (100°C, 3 hours) to achieve >90% yield in optimized cases .

Optimization factors : Catalyst loading (e.g., 5 mol% Pd), ligand selection (e.g., XPhos), and temperature control (reflux vs. microwave heating) critically impact yield .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Silica gel chromatography : Widely used with eluents like hexane/ethyl acetate (8:1 to 4:1) or ethyl acetate/methanol (25:1 + 0.25% Et₃N) to remove unreacted starting materials and byproducts .

- Recrystallization : Employed for final purification using dichloromethane (DCM) or ethanol to obtain high-purity crystalline solids (>95% purity) .

Key considerations : Pre-adsorption of crude product onto silica and gradient elution improve separation efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis, and what analytical methods are employed?

- ¹H/¹³C NMR spectroscopy : Assignments of piperazine protons (δ 3.0–3.5 ppm), tert-butyl groups (δ 1.46 ppm), and pyridinyl aromatic protons (δ 7.0–8.8 ppm) confirm connectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 372.2 [M+H]⁺ for C₂₀H₂₅N₃O₂) .

- Melting point analysis : Used to assess purity (e.g., 59–61°C for derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve stereochemical ambiguities in derivatives of this compound?

- Crystallographic data collection : Single crystals are grown via slow evaporation in DCM/hexane. Diffraction data (e.g., triclinic P1 with a = 6.0568 Å, b = 12.0047 Å) are collected at 100 K .

- SHELX refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXPRO interfaces with macromolecular data to resolve torsional angles in piperazine rings .

Case study : A derivative with a 4-fluorophenyl group showed steric congestion resolved via SHELXL occupancy refinement, confirming the trans-configuration of substituents .

Q. What mechanistic insights explain its potential inhibitory activity against prolyl-hydroxylase enzymes?

- Structural analogy : The tert-butyl-piperazine scaffold mimics natural prolyl-hydroxylase inhibitors (e.g., Izilendustat), enabling competitive binding to the enzyme’s Fe²⁺-containing active site .

- In silico docking : Molecular modeling predicts hydrogen bonding between the piperazine nitrogen and conserved His residues in the catalytic domain.

Experimental validation : Enzyme assays (IC₅₀ measurements) and Western blotting for HIF-1α stabilization are recommended to confirm activity .

Q. In cross-coupling reactions, how do catalyst choice and ligand systems affect the efficiency of forming the pyridinyl-piperazine bond?

- Pd catalyst comparison : Pd(PPh₃)₄ achieves 45–91% yield in Suzuki reactions, while Pd(OAc)₂ with XPhos ligand improves efficiency in Buchwald-Hartwig amination (90% yield) .

- Ligand effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in alkylpyridinyl intermediates, stabilizing the coupling product .

Controlled experiments : Lowering Pd loading to 1 mol% with microwave heating reduces catalyst decomposition, enhancing reproducibility .

Q. What strategies address contradictions in reported synthetic yields, and how are reaction parameters optimized?

- Yield variability : Differences in catalyst activity (e.g., Pd(0) vs. Pd(II)) and solvent polarity (dioxane vs. DMF) account for yield discrepancies (e.g., 45% vs. 88.7%) .

- Design of Experiments (DoE) : Multi-variable analysis (temperature, catalyst/substrate ratio) identifies optimal conditions. For example, increasing reaction time from 12 to 24 hours improves yield by 20% in sluggish reactions .

Troubleshooting : Adventitious moisture deactivates catalysts; anhydrous conditions (Na₂SO₄ drying) and degassed solvents mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.